

Comparative Guide to the Biological Activity of Brominated Methylpyridine Amine Derivatives

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Compound of Interest

Compound Name: **5-Bromo-4-methylpyridin-3-amine**

Cat. No.: **B1276636**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the biological activities of compounds derived from isomers of **5-Bromo-4-methylpyridin-3-amine**, namely 5-bromo-2-methylpyridin-3-amine and 2-amino-5-bromo-4-methylpyridine. As of the latest literature review, specific biological activity data for derivatives of **5-Bromo-4-methylpyridin-3-amine** is not readily available. The data presented herein, derived from related structures, is intended to provide insights into potential therapeutic applications and guide future research.

The strategic placement of bromo, methyl, and amino groups on a pyridine ring offers a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Derivatives of brominated methylpyridine amines have shown promise in various therapeutic areas, including oncology and infectious diseases. This guide summarizes key quantitative data, experimental protocols, and mechanistic insights from published studies on these compounds.

Anticancer and Cytotoxic Activity

Derivatives of brominated methylpyridine amines have been investigated for their potential as anticancer agents. The primary mechanism of action for some of these compounds involves the inhibition of key cellular processes like cell cycle regulation and signal transduction.

Table 1: In Vitro Anticancer Activity of Pyrimido[4,5-d]pyrimidine Derivatives

Compound ID	Cancer Cell Line	IC50 (µM)
Derivative A	CDK2	0.57[1]
Derivative B	CDK2	0.24[1]
Derivative C	VEGFR-2	5.0[1]
Derivative D	VEGFR-2	3.93[1]
Pyrazolopyridine 1	TBK1	0.0071[1]
Pyrazolopyridine 2	TBK1	0.0002[1]

Table 2: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

Compound ID	Most Sensitive Cell Line	Percent Growth Inhibition (PGI)
4e	SNB-75 (CNS Cancer)	41.25[2]
4i	SNB-75 (CNS Cancer)	38.94[2]
4i	UO-31 (Renal Cancer)	30.14[2]
4i	CCRF-CEM (Leukemia)	26.92[2]
4i	EKVX (Non-Small Cell Lung Cancer)	26.61[2]
4i	OVCAR-5 (Ovarian Cancer)	23.12[2]

Antimicrobial and Biofilm Inhibition Activity

Certain pyridine derivatives have demonstrated notable activity against pathogenic bacteria and fungi, as well as the ability to inhibit biofilm formation, a key virulence factor in many infections.

Table 3: Antimicrobial and Biofilm Inhibition Activity of Pyridine Derivatives

Compound ID	Activity	Target Organism/Assay	Quantitative Measure
4f	Biofilm Inhibition	Escherichia coli	91.95% inhibition[3]
3g	Antimicrobial	Pseudomonas aeruginosa	MIC = 0.21 μ M[4]
3g	Antimicrobial	Escherichia coli	MIC = 0.21 μ M[4]
7b	Antimicrobial	Various bacterial and fungal strains	Significant activity reported[5]

Other Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of brominated pyridines have been explored for other therapeutic applications.

Table 4: Diverse Biological Activities of Pyridine Derivatives

Compound ID	Activity	Quantitative Measure
4b	Anti-thrombolytic	41.32% clot lysis[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are key experimental protocols adapted from the literature for assessing the biological activity of pyridine derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

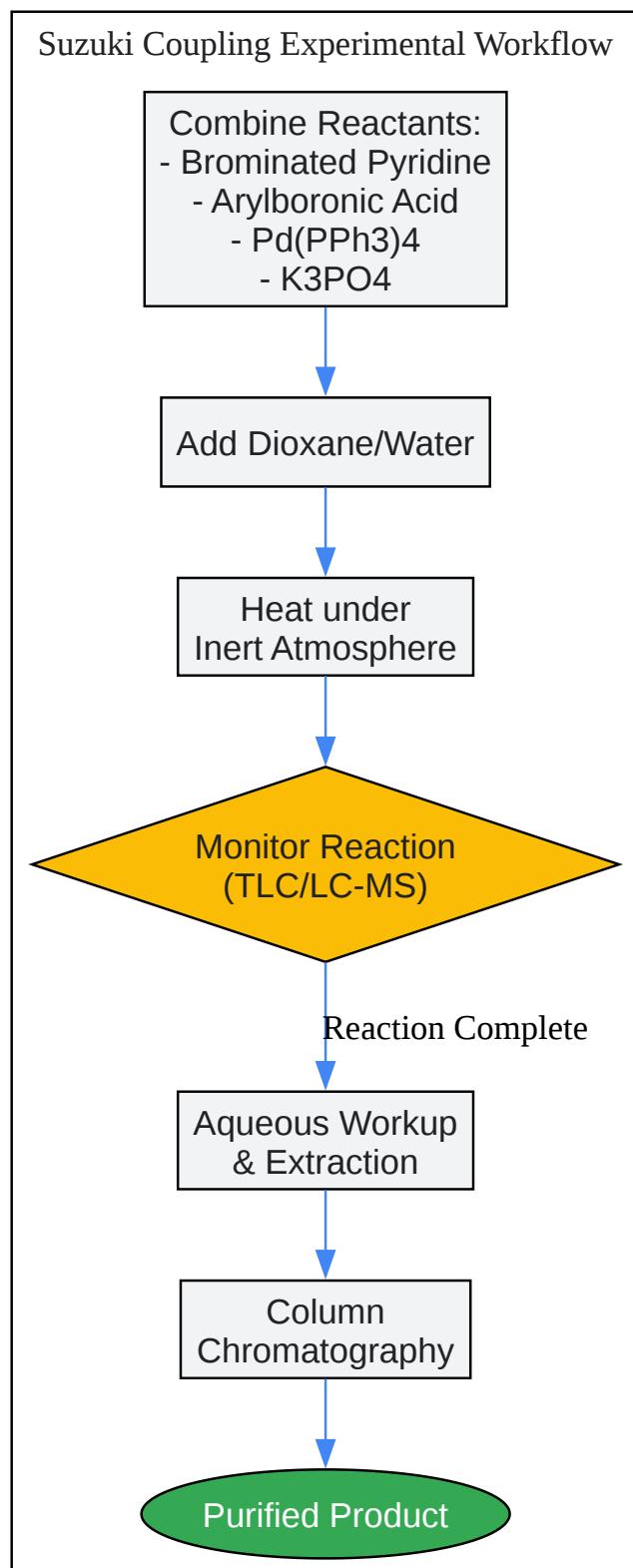
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives and can be modified for other brominated pyridine amines.[1]

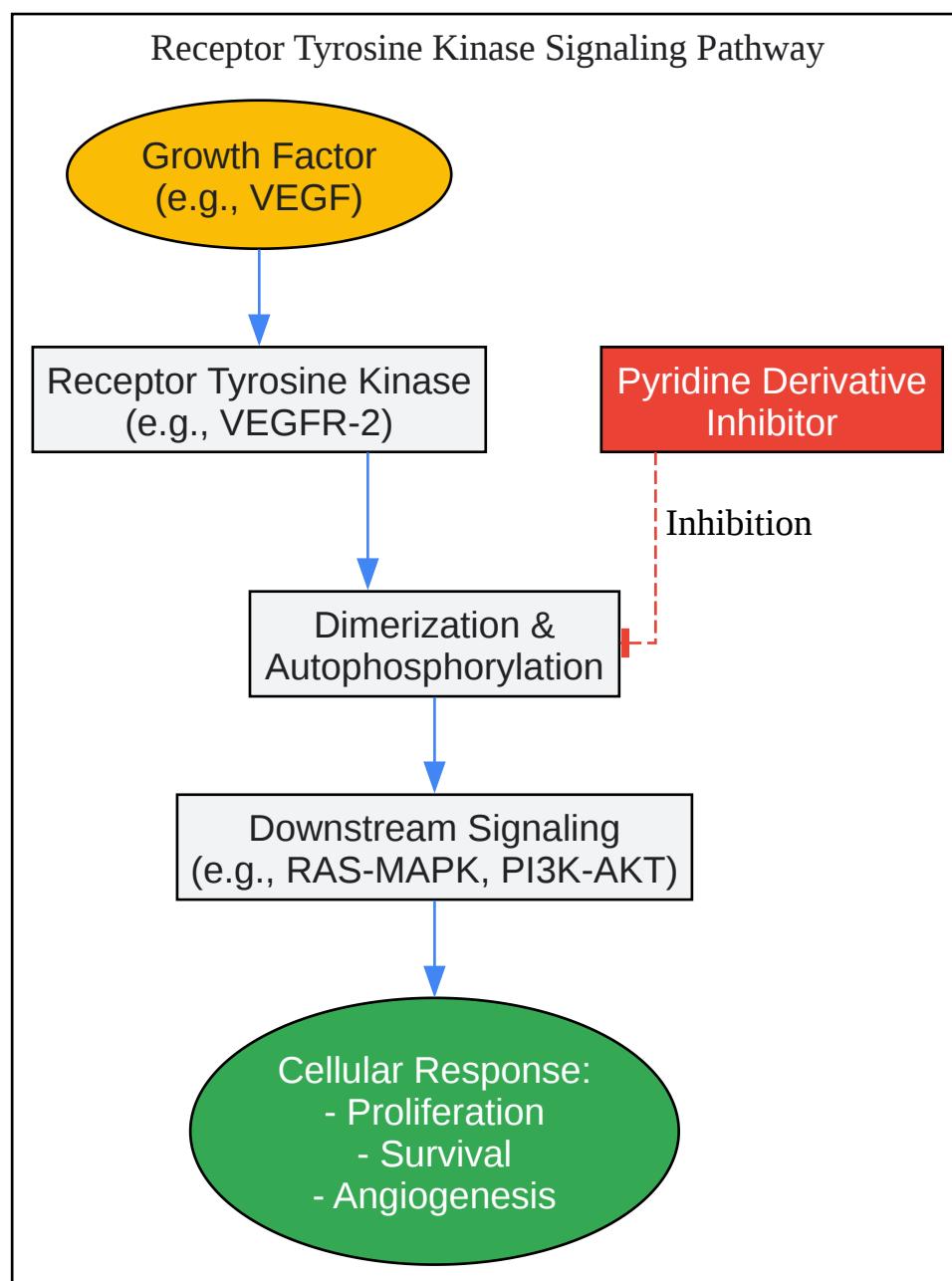
Materials:

- 2-bromo-5-methylpyridin-4-amine (1.0 equiv)
- Arylboronic acid (1.1 equiv)
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (5 mol%)
- Potassium phosphate (K_3PO_4) (2.0 equiv)
- 1,4-Dioxane
- Water

Procedure:

- In a reaction vessel, combine 2-bromo-5-methylpyridin-4-amine, arylboronic acid, $\text{Pd}(\text{PPh}_3)_4$, and K_3PO_4 .
- Add a mixture of 1,4-dioxane and water.
- Heat the reaction mixture under an inert atmosphere at a specified temperature until the reaction is complete (monitored by TLC or LC-MS).
- After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sulfate.
- Purify the crude product by column chromatography.





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